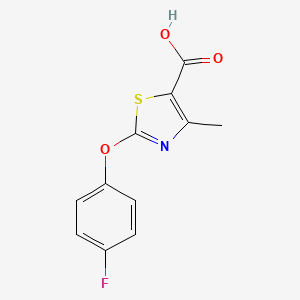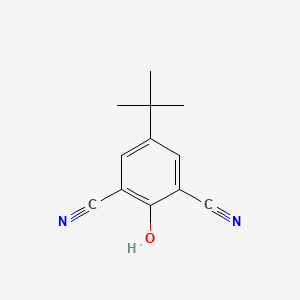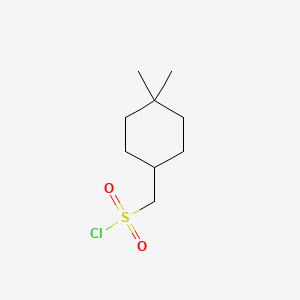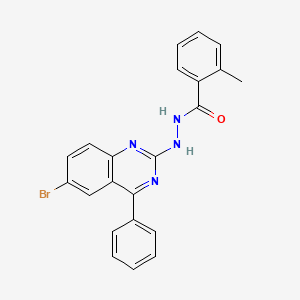
N'-(6-bromo-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-(6-bromo-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide” is a compound that contains a quinazolinyl group, a phenyl group, a bromo group, and a benzohydrazide group. The presence of these functional groups suggests that it could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline ring, which is a bicyclic compound containing two nitrogen atoms, a phenyl ring attached to the quinazoline ring, a bromine atom attached to the quinazoline ring, and a benzohydrazide group .Chemical Reactions Analysis
The chemical reactions of this compound would be largely determined by its functional groups. The bromine atom could potentially be replaced in a substitution reaction. The hydrazide group could potentially undergo condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a bromine atom could increase its molecular weight and potentially its reactivity .Scientific Research Applications
Anti-inflammatory Applications
The synthesis of new substituted azetidinonyl and thiazolidinonyl quinazolon-4(3H)-ones, including derivatives of N'-(6-bromo-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide, has shown potent anti-inflammatory activities. These compounds were evaluated against phenylbutazone, revealing significant inhibition of oedema, indicating their potential as anti-inflammatory agents (Bhati, 2013).
Antimicrobial Applications
Research into the synthesis, characterization, and in vitro antimicrobial activity of 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives has uncovered their potential as antimicrobials. These compounds demonstrated activity against a range of human pathogenic microorganisms, with some showing very active profiles compared to others, highlighting their potential in antimicrobial therapy (Saravanan, Alagarsamy, & Prakash, 2015).
Antitumor Applications
The synthesis and characterization of water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, have been explored to improve solubility and in vivo evaluation. Some synthesized compounds were found to be significantly more water-soluble and up to 6-fold more cytotoxic than CB30865, retaining unique biochemical characteristics such as delayed, non-phase specific, cell-cycle arrest. This research opens up new avenues for the development of antitumor agents with enhanced properties (Bavetsias et al., 2002).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-(6-bromo-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O/c1-14-7-5-6-10-17(14)21(28)26-27-22-24-19-12-11-16(23)13-18(19)20(25-22)15-8-3-2-4-9-15/h2-13H,1H3,(H,26,28)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKMJHFTVITCTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(6-bromo-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2857151.png)
![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2857152.png)
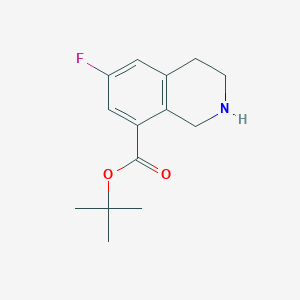
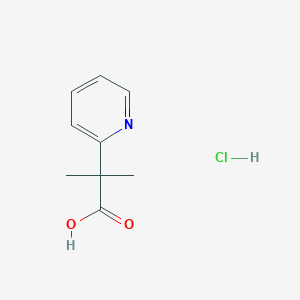
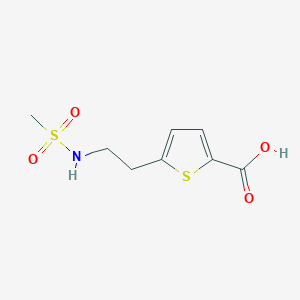
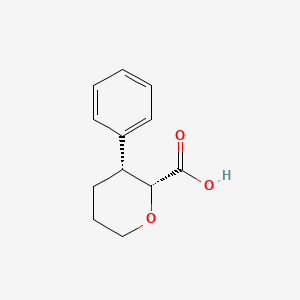
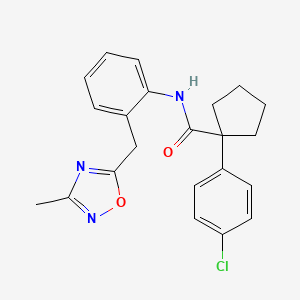

![2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2857163.png)

